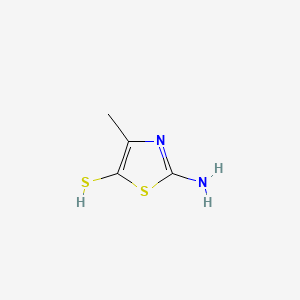

2-Amino-4-methyl-1,3-thiazole-5-thiol

Description

2-Amino-4-methyl-1,3-thiazole-5-thiol is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a methyl group at position 4, and a thiol (-SH) moiety at position 4. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-rich structure and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-2-3(7)8-4(5)6-2/h7H,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDGBUOHERPGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of 2-amino-4-methyl-1,3-thiazole-5-thiol exhibit notable antioxidant properties. For instance, compounds synthesized from this scaffold were evaluated for their radical scavenging abilities against various free radicals using methods such as DPPH and superoxide radical scavenging assays. The results indicated that certain derivatives showed significant antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

2. Antimicrobial Properties

The thiazole ring system is known for its antimicrobial effects. Derivatives of this compound have been tested against a range of pathogenic microorganisms. In vitro studies revealed that these compounds possess substantial antibacterial and antifungal activities, outperforming standard antibiotics in some cases. For example, specific derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, which are responsible for various infections .

3. Anticancer Potential

The compound's structure allows it to interact with biological targets relevant to cancer therapy. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Research has indicated that modifications on the thiazole scaffold can enhance the activity against specific cancer types, highlighting the importance of structure-activity relationship (SAR) studies in drug design .

Materials Science Applications

1. Electrochemical Sensors

this compound has been utilized in the development of electrochemical sensors. A nanocomposite made from this compound was employed to create sensors for detecting doxorubicin, a chemotherapeutic agent. The modified electrodes displayed enhanced sensitivity and selectivity, indicating the compound's utility in biosensing applications .

2. Anti-Corrosion Agents

The anti-corrosion properties of thiazole derivatives have been explored extensively. Studies indicate that this compound can form protective films on metal surfaces, thereby reducing corrosion rates significantly. This application is particularly relevant in industries where metal integrity is crucial .

Environmental Chemistry Applications

1. Heavy Metal Ion Detection

Research has shown that this compound can act as a chelating agent for heavy metals like lead and mercury. Its ability to form stable complexes with these ions makes it a candidate for environmental remediation strategies aimed at removing toxic metals from contaminated water sources .

Data Tables

Case Studies

- Antioxidant Study : A series of 2-amino-4-methylthiazole derivatives were synthesized and evaluated for their antioxidant activity using DPPH assays. Compounds showed varying degrees of effectiveness, with some exhibiting IC50 values lower than standard antioxidants.

- Antimicrobial Evaluation : Derivatives were tested against various bacterial strains using agar diffusion methods. Results indicated that certain fluorinated derivatives had MIC values significantly lower than conventional antibiotics.

- Electrochemical Sensing Application : A study demonstrated the use of a modified glassy carbon electrode with a nanocomposite containing 2-amino-4-methylthiazole for the detection of doxorubicin in biological samples, showcasing its practical application in clinical diagnostics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 2-Amino-4-methyl-1,3-thiazole-5-thiol and related compounds:

Key Observations :

Chemical and Physical Properties

- Solubility : The thiol group increases water solubility compared to acetyl or phenyl-substituted analogs, though it may also enhance susceptibility to oxidation .

- Stability: Acetylated derivatives (e.g., 2-Amino-4-methyl-5-acetylthiazole) exhibit higher thermal stability due to the ketone group’s electron-withdrawing effects .

- Reactivity : Thiol-containing compounds are prone to disulfide bond formation, whereas phenyl-substituted analogs participate in electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.